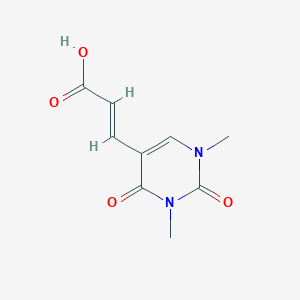

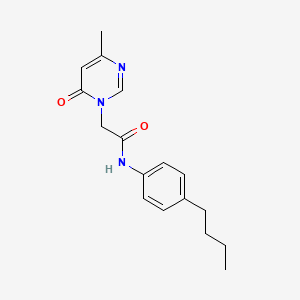

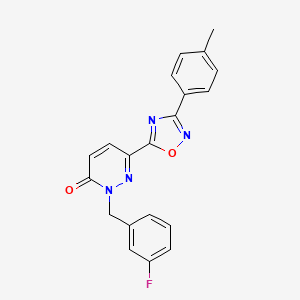

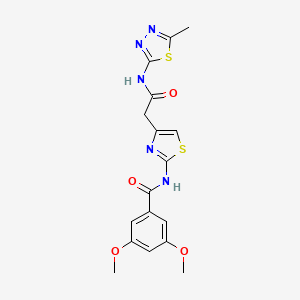

![molecular formula C15H18N2O3S B2810806 N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide CAS No. 1024726-20-2](/img/structure/B2810806.png)

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide” is a complex organic compound. However, there is limited information available specifically about this compound. It is similar to other acetamide derivatives, which are often used in medicinal chemistry for the design and development of new pharmaceutical compounds1.

Synthesis Analysis

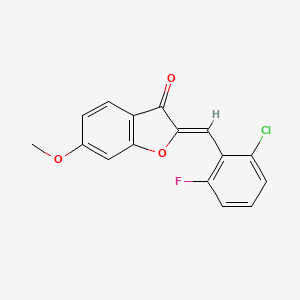

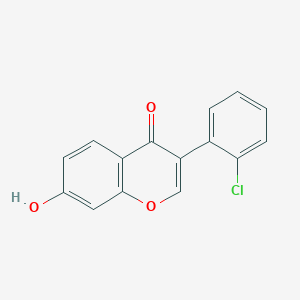

The synthesis of similar compounds, such as N-phenylacetamide sulphonamides, has been reported. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide was synthesized and exhibited good analgesic activity1. However, the specific synthesis process for “N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide” is not readily available in the literature.Molecular Structure Analysis

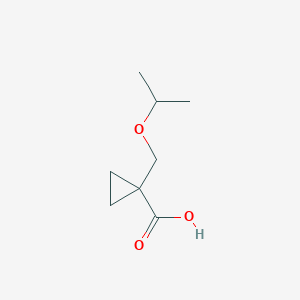

The molecular structure of “N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide” is not explicitly mentioned in the literature. However, it is likely to have a structure similar to other N-phenylacetamide derivatives2.Chemical Reactions Analysis

The specific chemical reactions involving “N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide” are not readily available in the literature. However, N-phenylacetamide derivatives are known to participate in various chemical reactions, often leadingAplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation of Novel Compounds

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. This study's methodology and findings can provide a framework for synthesizing and evaluating the antimicrobial properties of similar compounds, even though it does not directly involve the specific compound (Darwish et al., 2014).

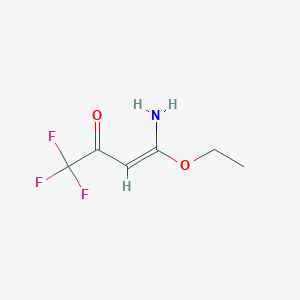

Julia–Kocienski Synthesis of α,β-Unsaturated Esters and Weinreb Amides

Alonso et al. (2008) utilized tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide in the Julia–Kocienski olefination of aldehydes to synthesize α,β-unsaturated esters and Weinreb amides. This study demonstrates the utility of similar acetamide structures in organic synthesis, providing valuable insights into their reactivity and potential applications (Alonso et al., 2008).

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study's focus on chemoselective acetylation and the use of enzymes as catalysts can offer valuable insights into the synthetic applications of similar acetamide compounds (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11(18)17-13-7-5-12(6-8-13)9-14(10-16)21(19,20)15(2,3)4/h5-9H,1-4H3,(H,17,18)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFSBLSAYZPPRK-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)

![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)